Methyl 2-methoxypropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBJJOSOCPYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884980 | |
| Record name | Propanoic acid, 2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-76-8 | |
| Record name | Methyl 2-methoxypropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-methoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
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Ii. Synthetic Methodologies and Reaction Mechanisms
Established Synthetic Pathways for Methyl 2-methoxypropionate
The synthesis of this compound can be achieved through several distinct chemical routes, each with its own set of reagents, catalysts, and reaction conditions. These pathways include the classic esterification of O-methyllactic acid, the decomposition of fluorinated ether precursors, and the innovative conversion of biomass-derived cellulose (B213188).
Esterification of O-methyllactic acid
In a specific example of this method, the esterification is carried out using a solid acid catalyst. Current time information in Bangalore, IN. A mixture of methyl lactate (B86563) and methanol (B129727) is passed through a tubular reactor containing a catalyst composed of 5% by weight NaH₂PO₄ on a silica (B1680970) (SiO₂) support. Current time information in Bangalore, IN. At a reaction temperature of 260°C, a high conversion of methyl lactate (94%) is achieved with excellent selectivity (98%) towards this compound, resulting in a product yield of 92%. Current time information in Bangalore, IN. This catalytic process demonstrates high stability, maintaining a yield of 91.7% even after 60 hours of continuous operation. Current time information in Bangalore, IN.
Table 1: Catalytic Esterification of Methyl Lactate Current time information in Bangalore, IN.
| Parameter | Value |
| Catalyst | 5% NaH₂PO₄/SiO₂ |
| Reactant | 50% Methyl Lactate in Methanol |
| Reactor Type | Stainless Steel Tubular Reactor |
| Temperature | 260°C |
| Methyl Lactate Conversion | 94% |
| Selectivity to this compound | 98% |
| Yield of this compound | 92% |
Catalytic Decomposition of Fluorinated Ether Precursors
Another synthetic approach involves the catalytic decomposition of fluorinated ether precursors. While this method is prominently used for synthesizing fluorinated analogues such as methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, the underlying principles of catalytic cleavage and rearrangement are pertinent. Furthermore, this compound itself has been used as a starting material in electrochemical fluorination processes to produce perfluorinated compounds. google.com
The reaction conditions for the catalytic decomposition of fluorinated ethers are typically conducted at elevated temperatures, ranging from approximately 70°C to 140°C, and can be carried out in a sealed reactor. google.com For the synthesis of methyl 2,2,3,3-tetrafluoro-3-methoxypropionate using a TiF₄ catalyst, the reaction is heated to 100–110°C. A significant by-product of this particular reaction is methyl fluoride (B91410) (CH₃F). The formation of this gaseous by-product can help drive the reaction to completion. Yields for this process can be very high, in some cases exceeding 95%. google.com The process can also be designed to run without a solvent, which simplifies purification.
Table 2: Catalytic Performance in the Fluorination of an Ether Precursor
| Catalyst | Temperature (°C) | Yield (%) | Major By-product |
| TiF₄ | 100–110 | 95 | CH₃F |
| SbF₅ | 84–90 | 87 | CH₃F |
| TaF₅ | 70–80 | 92.7 | CH₃F |
Conversion of Cellulose to this compound
A more recent and sustainable approach to synthesizing this compound involves the direct conversion of cellulose, a renewable biopolymer. rsc.orgmdpi.comworldscientific.com This process utilizes supercritical methanol as both a solvent and a reactant, in the presence of a heterogeneous catalyst. rsc.orgmdpi.com
The conversion of cellulose is carried out under supercritical methanol conditions, typically at high temperatures and pressures. researchgate.net One study reports optimized conditions at 280°C. rsc.orgresearchgate.net Under these conditions, the unique properties of supercritical methanol facilitate the breakdown of the complex cellulose structure and subsequent chemical transformations. researchgate.net
A bifunctional catalyst, specifically a Gallium-doped Zinc/H-nanozeolite Y (Ga-doped Zn/HNZY) catalyst, has been shown to be effective for this conversion. rsc.orgmdpi.comworldscientific.com This catalyst promotes a cascade of reactions, including the decomposition of cellulose to simpler sugars, retro-aldol condensation, and subsequent reactions to form methyl lactate as the major product and this compound as a significant co-product. rsc.org Under optimized conditions, a 12.8% yield of this compound from cellulose has been reported, alongside a 57.8% yield of methyl lactate. rsc.orgworldscientific.com When using a real-world biomass source like oakwood, the yield for this compound was observed to be 18.6%. rsc.org
Table 3: Product Yields from Cellulose Conversion in Supercritical Methanol rsc.orgworldscientific.com
| Feedstock | Catalyst | Temperature (°C) | This compound Yield (%) | Methyl Lactate Yield (%) |
| Cellulose | Ga-doped Zn/HNZY | 280 | 12.8 | 57.8 |
| Oakwood | Ga-doped Zn/HNZY | Not Specified | 18.6 | 12.3 |
Ga-doped Zn/H-nanozeolite Y (Ga-doped Zn/HNZY) Catalysis
The synthesis of this compound (MMP) can be achieved through the direct conversion of cellulose and other biomass-derived feedstocks using a bifunctional Gallium-doped Zinc/H-nanozeolite Y (Ga-doped Zn/HNZY) catalyst. mdpi.comresearchgate.net This process is typically carried out in supercritical methanol (scMeOH). mdpi.com The catalyst itself consists of Ga-ZnO nanoparticles, measuring between 3 and 7 nm, which are well-dispersed within the nano-zeolite Y (HNZY) support. mdpi.com
The HNZY support is characterized by a combination of micropores and large mesopores (10–30 nm), which provides a high specific surface area and facilitates easy access for bulky molecules like cellulose. mdpi.com The introduction of Gallium (Ga) into the ZnO/HNZY structure modifies its acidic properties. Specifically, Ga doping leads to an increase in Lewis acid sites (LAS) and a simultaneous decrease in Brønsted acid sites (BAS). mdpi.comresearchgate.net This tailored acidity, combined with the catalyst's high surface area, is crucial for the selective conversion of biomass into target products like MMP. mdpi.com The synergistic effect of Ga doping on ZnO enhances the creation of Lewis acid sites, which are important for the reaction cascade. researchgate.net
Product Yields and Selectivity
The Ga-doped Zn/HNZY catalyzed conversion of cellulose in supercritical methanol yields primarily methyl lactate (MLac or ML) and, to a lesser extent, this compound (MMP). researchgate.netresearchgate.net The yields of these products are highly dependent on reaction conditions such as catalyst composition and temperature.
Under optimized conditions, including a reaction temperature of 280°C, the conversion of cellulose can achieve significant yields. researchgate.net For instance, one study reported obtaining methyl lactate and this compound in yields of 57.8% and 12.8%, respectively. researchgate.net In another optimization, a combined yield of 70.6% for methyl lactate and MMP was achieved with a catalyst containing 1.8 wt.% Ga and 9.8 wt.% Zn. mdpi.com When using lignocellulosic biomass like oakwood instead of pure cellulose, the yields shift, with ML and MMP being obtained in yields of 12.3% and 18.6%, respectively. researchgate.net
The table below summarizes product yields from the conversion of different feedstocks using the Ga-doped Zn/HNZY catalyst.
| Feedstock | Catalyst | Temperature (°C) | Methyl Lactate (ML) Yield (%) | This compound (MMP) Yield (%) | Reference |
| Cellulose | Ga-doped Zn/HNZY | 280 | 57.8 | 12.8 | researchgate.net |
| Microcrystalline Cellulose | Ga-doped Zn/HNZY | Not Specified | 58 | 13 | researchgate.net |
| Cellulose | 1.8 wt.% Ga, 9.8 wt.% Zn/HNZY | Not Specified | - | - | mdpi.com |
| Oakwood | Ga-doped Zn/HNZY | Not Specified | 12.3 | 18.6 | researchgate.net |
Note: The study reporting a 70.6% yield did not provide separate figures for ML and MMP. mdpi.com
Aldol (B89426) Reactions involving Methyl 2-methoxypropanoate
Methyl 2-methoxypropanoate can participate in aldol reactions. nih.gov Specifically, the lithium enolate of Methyl 2-methoxypropanoate reacts with electrophilic aldehydes. nih.gov For example, its reaction with (S)-2-(phenyl-methoxy)propanal has been investigated. nih.gov This reaction primarily yields the β-hydroxy ester known as 18a. nih.gov This demonstrates the ability of the α-carbon of Methyl 2-methoxypropanoate to be deprotonated to form a nucleophilic enolate, which subsequently attacks the carbonyl carbon of an aldehyde, a characteristic feature of aldol reactions. nih.gov
Reaction Mechanisms of this compound
The chemical structure of this compound includes a carbonyl group (C=O), which is a key site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. msu.edu While specific studies on this compound are limited, the general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. msu.edu The presence of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon and its reactivity towards nucleophiles.
This compound is synthesized through the esterification of 2-methoxypropanoic acid with methanol, typically in the presence of an acid catalyst. ontosight.ai This reaction involves the nucleophilic attack of the hydroxyl group of methanol on the protonated carbonyl carbon of 2-methoxypropanoic acid, followed by the elimination of a water molecule to form the methyl ester. The compound itself, being an ester, can potentially undergo transesterification reactions in the presence of other alcohols and a suitable catalyst.
The reactivity of the methoxy (B1213986) group in esters like this compound is generally low. However, reactions involving the transfer of the methyl group from the ester to a nucleophile can occur under specific conditions. An analogous reaction has been observed with a related compound, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, which reacts with arylamines and arylmethylamines. researchgate.net In this case, an unexpected methyl transfer from the ester to the amine was observed, proceeding via a BAl2 (SN2) mechanism. researchgate.net This reaction, which is highly dependent on the amine's structure and favored by the absence of solvent at high temperatures, results in the N-methylation of the amine. researchgate.net This suggests that under certain conditions, the methyl group of the methoxy moiety in this compound could act as an alkylating agent. researchgate.net
Methyl Transfer Reactions (e.g., BAl₂ (SN₂) mechanism with amines)
The reaction of this compound and its derivatives can involve an unexpected methyl transfer from the ester to an amine. This process can occur via a bimolecular base-catalyzed alkyl-oxygen fission (BAl₂) mechanism, which is analogous to an SN₂ reaction. researchgate.netacs.org In this mechanism, the amine acts as a nucleophile, attacking the methyl group of the ester and leading to the formation of an N-methylated amine. researchgate.netresearchgate.net This reaction pathway often competes with the expected nucleophilic acyl substitution (SNAc) mechanism, which would result in the formation of an amide. researchgate.net
The BAl₂ mechanism is particularly notable in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with arylamines or arylmethylamines, where it leads to the corresponding N-methylamines under specific conditions. researchgate.net The reaction is characterized by a direct nucleophilic attack of the amine on the methyl group of the ester. researchgate.net
Influence of Amine Structure
The structure of the amine plays a crucial role in determining the outcome of its reaction with this compound and its derivatives. The propensity for the methyl transfer reaction via the BAl₂ (SN₂) mechanism is highly dependent on the starting amine's structure. researchgate.net
Several factors related to the amine's structure influence the reaction's chemoselectivity:
Steric Hindrance: The steric environment around the nitrogen atom of the amine can affect its ability to act as a nucleophile.
Electronic Effects: The electronic properties of substituents on the amine, particularly in the case of anilines, can modify the nucleophilicity of the amino group. acs.orgacs.org
Polarizability: The polarizability of the nucleophilic centers in the amine is a relevant factor in determining the reaction pathway. acs.org
Acidity of Substituents: For functionalized anilines, the acidity of other functional groups can influence the reaction. Weakly acidic groups (pKa ≥ 10) may facilitate the reaction, while more acidic groups can hinder it. acs.orgacs.org
In reactions involving bifunctional anilines and methyl alkyl carbonates catalyzed by NaY faujasite, the structure of the aromatic substituents significantly modifies the relative methylation rate. acs.org Not only do steric and electronic effects play a part, but direct acid-base interactions between the substituents and the catalyst are also important. acs.orgacs.org
Solvent and Temperature Effects on Chemoselectivity
Solvent and temperature are critical parameters that can be adjusted to influence the chemoselectivity of reactions involving this compound, particularly the competition between methyl transfer (BAl₂) and amide formation (SNAc).
Temperature: High temperatures generally favor the BAl₂ mechanism over the SNAc mechanism. researchgate.net This is because at elevated temperatures, the nucleophilic attack on the carbonyl group (BAl₂) is often disfavored, possibly due to solvation effects. researchgate.net For instance, in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines, the unexpected methyl transfer is supported by high temperatures. researchgate.netlookchem.com
Solvent: The absence of a solvent can also promote the BAl₂ methyl transfer reaction. researchgate.netlookchem.com The polarity of the solvent plays a significant role. For example, in the N-methylation of anilines with methyl alkyl carbonates, the reaction is faster in a less polar solvent like xylene compared to the more polar diglyme. acs.orgacs.org This effect is attributed to the competitive adsorption of the solvent and substrates onto the catalyst surface. acs.org In some cases, increasing the polarity of the solvent can increase the activation free energy for methyl transfer reactions. cas.cz
| Reaction Conditions | Predominant Mechanism | Product | Reference |
| High Temperature | BAl₂ (SN₂) | N-methylated amine | researchgate.net |
| Absence of Solvent | BAl₂ (SN₂) | N-methylated amine | researchgate.netlookchem.com |
| Less Polar Solvent (e.g., xylene) | BAl₂ (SN₂) | N-methylated amine | acs.orgacs.org |
| More Polar Solvent (e.g., diglyme) | SNAc | Amide | acs.orgacs.org |
Acetalation Mechanism of Derivatives
Derivatives of this compound can undergo acetalation reactions. The acetalization of aldehydes and ketones can be achieved using orthoesters, which are structurally related to derivatives of this compound. For instance, trimethyl orthoformate can react with 2-acylcycloalkanones in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in methanol to yield the corresponding acetals. rsc.org
The mechanism generally involves the protonation of the carbonyl group of the aldehyde or ketone, making it more electrophilic. This is followed by the nucleophilic attack of the alcohol (e.g., methanol) present in the reaction mixture. The resulting hemiacetal can then react further with another molecule of the alcohol to form the stable acetal (B89532). In the case of using an orthoester like trimethyl orthoformate, the reaction can proceed to form α-dialkoxymethyl carbonyl compounds after hydrolysis. rsc.org The reaction of enamines with trialkyl orthoformates in the presence of a Lewis acid such as BF₃·OEt₂ also leads to the formation of acetal derivatives. rsc.org
Stereoselective Transformations
Methyl 2-methoxypropanoate is a valuable reagent in stereoselective transformations, particularly in aldol reactions, where it can exhibit high levels of stereoselectivity. researchgate.net For example, it shows exceedingly high selectivity with aliphatic aldehydes that are branched at the C-2 position. researchgate.net
Enantiomerically pure 2-(1-hydroxyalkyl)pyridines have been synthesized through the reaction of 2-lithiopyridine with (S)-methyl 2-methoxypropionate, which is derived from L-lactic acid. researchgate.net This demonstrates the utility of this compound as a chiral building block.
The stereochemical outcome of these reactions is often influenced by the formation of a six-membered ring transition state, where the metal cation (e.g., from a Lewis acid) coordinates to both the carbonyl oxygen of the aldehyde and the methoxy oxygen of the ester enolate. This chelation controls the facial selectivity of the reaction.
Hydrolysis and Degradation Pathways
The hydrolysis of esters like this compound is a significant degradation pathway in aqueous environments. epa.gov Carboxylic acid esters typically undergo hydrolysis through three main mechanisms: base-catalyzed, acid-catalyzed, and neutral hydrolysis. epa.gov
The most common mechanism for the alkaline hydrolysis of esters is the bimolecular base-catalyzed acyl-oxygen fission (BAc₂). epa.gov In this process, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylic acid and an alcohol. epa.gov While BAc₂ is the most prevalent, other mechanisms like BAl₁, BAl₂, and BAc₁ can also occur under specific conditions. epa.gov
The stability of esters towards hydrolysis can be influenced by their structure. For instance, ethyl esters generally show slower hydrolysis rates compared to methyl esters.
Under thermal stress, esters can decompose. The specific decomposition pathways for this compound would likely involve processes such as retro-enol or retro-Diels-Alder reactions, leading to the formation of smaller volatile molecules.
Iii. Advanced Applications and Functionalization in Material Science
Utilization in Coatings and Polymers
Methyl 2-methoxypropionate is utilized primarily as a specialty solvent in the coatings and polymer industry. epo.orggoogle.comepo.orgnordmann.global Its excellent solubility characteristics for a wide range of substances make it a valuable component in the formulation of paints, inks, and other coating compositions. epo.orggoogle.com In polymer synthesis, it can be used as a reaction medium, for example, in the production of silicone chain-containing polymers. epo.org The compound is also listed as a component in resist compositions, which are critical in the electronics industry for photolithography. google.com
The use of this compound as a high-performance solvent contributes to the creation of coatings with enhanced material properties. The demand for coatings with improved durability and flexibility, particularly in the automotive and construction sectors, drives the use of solvents like Methyl 3-methoxypropionate, a close structural isomer. marketreportanalytics.com While direct research on this compound's specific impact on durability is less documented in the provided results, its role as an effective solvent ensures proper dissolution and uniform application of polymer resins, which is fundamental to achieving the desired protective qualities and long-term resistance of the final coating.
Development of Advanced Materials
The development of advanced materials often relies on precision in chemical synthesis and formulation, where this compound serves as a key enabler. It is employed as a solvent in the creation of complex formulations such as coating compositions and resist compositions for electronics. epo.orggoogle.com Furthermore, it acts as a chemical intermediate, a building block for creating more complex molecules. fishersci.com Its application in the synthesis of specialized polymers, such as those containing silicone chains, highlights its role in producing materials with specific, advanced functionalities. epo.org
Precursor for Biodegradable Polymers
A significant application of this compound is in the sustainable production of precursors for biodegradable polymers, most notably polylactic acid (PLA). Research has demonstrated that this compound (MMP) can be produced directly from the conversion of cellulose (B213188) and lignocellulosic biomass like oakwood. rsc.org In these processes, which often occur in supercritical methanol (B129727), MMP is generated alongside methyl lactate (B86563) (ML), a direct monomer for PLA synthesis. rsc.orgworldscientific.com
One study focused on the use of a Ga-doped Zn/H-nanozeolite Y catalyst to efficiently convert cellulose into these valuable lactic acid derivatives. rsc.org The yields of both methyl lactate and this compound highlight a promising pathway from biomass to biodegradable plastics. rsc.org This conversion is significant as it provides a potential route to producing green solvents and monomers for fine chemicals and polymers from renewable resources. rsc.orgresearchgate.net
Table 1: Product Yields from Catalytic Conversion of Biomass in Supercritical Methanol
This table summarizes the yields of Methyl Lactate (ML) and this compound (MMP) obtained from different biomass sources using a Ga-doped Zn/HNZY catalyst, as reported in a study on green chemistry. rsc.org
| Feedstock | Methyl Lactate (ML) Yield | This compound (MMP) Yield |
| Cellulose | 57.8% | 12.8% |
| Oakwood | 12.3% | 18.6% |
Iv. Roles in Pharmaceutical and Chemical Synthesis
Intermediate in Pharmaceutical Synthesis
Methyl 2-methoxypropionate is recognized for its role as a pharmaceutical intermediate. chemicalbook.comthermofisher.comfishersci.com An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. In multi-step drug synthesis, intermediates like this compound are essential for constructing the final active pharmaceutical ingredient (API). It is also used as a solvent in pharmaceutical manufacturing due to its excellent solubility for a range of substances, which is valuable in the formulation and production of medicinal products. nordmann.global
A notable application of this compound is as a reagent in the synthesis of dual PPARα/γ agonists. chemicalbook.com Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are involved in regulating gene expression, and modulating their activity is a therapeutic strategy for various metabolic disorders. google.com Dual agonists for PPARα (alpha) and PPARγ (gamma) have been investigated for the treatment of conditions like Syndrome X, a metabolic syndrome that includes obesity, hyperlipidemia, and diabetes. google.com
Specifically, this compound is used in the synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a compound identified as a dual PPARα/γ agonist. chemicalbook.com The synthesis involves using racemic this compound as a starting material in a multi-step process. googleapis.com
Table 1: Application in Dual PPARα/γ Agonist Synthesis
| Target Compound | Role of this compound | Therapeutic Target |
|---|
The utility of this compound as a pharmaceutical intermediate extends to the broader development of new drugs and therapies. chemicalbook.comthermofisher.comfishersci.com It is considered a crucial chemical compound in pharmaceutical production and has been investigated for its potential in oncology interventions, with some research exploring a noteworthy antitumor effect. Its role as a versatile reagent in organic synthesis makes it a valuable component in the construction of novel molecular architectures for therapeutic purposes. For instance, it has been used in the synthesis of fluocinolone (B42009) acetonide 21-(2'-methoxypropionate), a novel corticosteroid ester designed as a potential prodrug to improve the physical and pharmaceutical properties of the parent drug. nih.gov
Specialty Reagent in Chemical Synthesis
Beyond its direct role as a pharmaceutical intermediate, this compound and its derivatives function as specialty reagents in various domains of chemical synthesis. chemblink.com A specialty reagent is a chemical used for specific, often complex, synthetic transformations where its unique structure imparts desirable properties to the reaction or the final product.
This compound serves as a precursor in the synthesis of valuable fluorinated compounds. google.comgoogleapis.com Fluorine-containing molecules are of great interest in medicinal chemistry and materials science because the introduction of fluorine can significantly alter a molecule's properties, such as its stability, reactivity, and biological activity. chemblink.com
One documented process involves the electrochemical fluorination (ECF) of this compound to produce perfluorinated compounds. google.comgoogleapis.com In a specific example, this compound was fluorinated in an ECF cell to yield CF₃OCF(CF₃)COF, which can then be converted to perfluoromethylvinyl ether, a monomer used in the production of fluoropolymers. google.comgoogleapis.com Similarly, a related compound, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, is used as a specialty reagent due to its fluorinated nature, which enhances its stability and reactivity in certain reactions. chemblink.com This compound can be synthesized from precursors like this compound and is used to create materials with enhanced durability. chemblink.comgoogle.com
Table 2: Synthesis of Fluorinated Compounds
| Starting Material | Process | Resulting Fluorinated Compound |
|---|---|---|
| This compound | Electrochemical Fluorination (ECF) | CF₃OCF(CF₃)COF |
This compound plays a significant role in the de novo synthesis of carbohydrates. nih.gov De novo synthesis refers to the creation of complex molecules from simple precursors. The synthesis of carbohydrates and their analogs is a challenging area of organic chemistry, crucial for understanding their biological functions and for developing carbohydrate-based therapeutics. nih.gov
Research has shown that aldol (B89426) reactions involving the lithium enolate of methyl 2-methoxypropanoate with chiral aldehydes can be used to construct branched-chain sugars. researchgate.net For example, this methodology has been successfully applied in the total synthesis of L-cladinose, a branched deoxy sugar that is a component of the macrolide antibiotic erythromycin. nih.govresearchgate.net In these syntheses, this compound acts as a key building block, allowing for the controlled introduction of stereocenters. nih.gov Furthermore, 2-methoxy propionate (B1217596) has been used as a model compound to develop parameters for computational force fields used in the study of carbohydrate structures, such as glucuronates and iduronates. nih.govresearchgate.net
The application of this compound is particularly valuable in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. nih.govresearchgate.net Stereocontrol is critical in pharmacology, as different stereoisomers of a drug can have vastly different biological activities.
In the context of carbohydrate synthesis, aldol reactions using methyl 2-methoxypropanoate have been investigated for their stereoselectivity. nih.gov The enolates derived from methyl 2-methoxypropanoate and other lactate (B86563) esters react with aldehydes to form new carbon-carbon bonds with a high degree of stereocontrol. researchgate.net Studies have shown that methyl 2-methoxypropanoate is a highly effective reagent, demonstrating excellent selectivity, particularly with aliphatic aldehydes that are branched at the C-2 position. researchgate.net This allows for the synthesis of specific diastereomers of polyoxygenated compounds, which are common structural motifs in natural products. researchgate.netresearchgate.net The reaction of its lithium enolate with (S)-2-(phenyl-methoxy)propanal, for instance, primarily yields the β-hydroxy ester product, demonstrating predictable stereochemical outcomes. nih.gov
Impurity Reference Standards in Pharmaceutical Research
In pharmaceutical development and manufacturing, an impurity is any component present in a drug substance or drug product that is not the active pharmaceutical ingredient (API) or an excipient. axios-research.com The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of a medicinal product. axios-research.com Consequently, regulatory authorities like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the monitoring and control of impurities. axios-research.com
Impurity reference standards are highly purified and extensively characterized compounds that serve as benchmarks in analytical testing. axios-research.com These standards are crucial for ensuring the identity, strength, quality, and purity of drugs, biologics, and excipients. axios-research.com They can be process-related impurities, which arise during the synthesis of the API, or degradation impurities, which form over time due to storage conditions or interactions with other components. axios-research.com this compound, a chemical intermediate, serves as a pertinent example of a compound that can function as such a reference standard. cymitquimica.comfishersci.comchemicalbook.com Its utility in this capacity is critical for maintaining the quality and safety of pharmaceutical products.
Quality Control and Method Validation
The cornerstone of pharmaceutical quality control is the ability to reliably detect and quantify impurities in every batch of a drug product. This is achieved through validated analytical methods, most commonly high-performance liquid chromatography (HPLC) and gas chromatography (GC). doria.fi The validation of these methods is impossible without the use of impurity reference standards.
A reference standard for a known impurity, such as this compound, is used to:
Confirm Method Specificity: The analytical method must be able to distinguish unequivocally between the API, the impurity, and other components in the product matrix. The reference standard is used to pinpoint the impurity's signal (e.g., retention time in chromatography) and ensure there is no interference.
Determine Accuracy and Precision: By analyzing samples spiked with a known concentration of the this compound reference standard, analysts can verify that the method accurately measures the impurity's concentration and that the results are consistently reproducible.
Establish Quantitation Limits: The standard is used to determine the limit of quantitation (LOQ), which is the lowest concentration of the impurity that can be reliably measured. This ensures the method is sensitive enough to detect the impurity at or below its specified limit.
In industrial settings, by-products from synthesis, which are often not commercially available, must be synthesized and characterized to serve as standards for developing and validating quantitative analytical methods, such as GC-Flame Ionization Detection (GC-FID). doria.fi The use of a well-characterized this compound standard is therefore indispensable for the routine quality control of any pharmaceutical product in which it has been identified as a potential impurity.
Table 1: Analytical Techniques in Impurity Analysis
| Analytical Technique | Application in Impurity Profiling | Relevance of Reference Standards |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of non-volatile and thermally unstable compounds. | Used for method validation (specificity, linearity, accuracy, precision) and peak identification. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. doria.fi | Essential for calibrating the instrument and quantifying known impurities. |
| Mass Spectrometry (MS) | Identification of unknown impurities by providing mass-to-charge ratio and fragmentation data. merieuxnutrisciences.com | Helps confirm the structure of an isolated impurity, which can then be synthesized to create a reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure of unknown impurities. doria.fi | Used to definitively characterize the synthesized reference standard to confirm its identity and purity. |
Identification of Unknown Impurities
During drug development, stability studies, or routine testing, analytical chemists may detect previously unknown impurity peaks in their chromatograms. pharmtech.com The process of identifying these unknown compounds is a critical analytical challenge. merieuxnutrisciences.com Knowledge of an impurity's structure is essential for assessing its potential toxicity and for understanding its formation mechanism, which can lead to improvements in the synthetic process or product formulation. merieuxnutrisciences.comnih.gov
The identification process typically involves a multi-step approach:
Isolation: If necessary, the unknown impurity is isolated from the product matrix, often using techniques like preparative HPLC. nih.gov
Structure Elucidation: A suite of advanced analytical instruments is then used to determine the chemical structure. High-resolution mass spectrometry (HRMS), such as LC/MS/Q-TOF, provides an accurate mass measurement, allowing for the determination of the molecular formula. merieuxnutrisciences.compharmtech.com Further structural information is obtained from tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. doria.fimerieuxnutrisciences.com
Confirmation and Synthesis: Once a putative structure is proposed, it is confirmed by synthesizing the compound and comparing its analytical data (e.g., chromatographic retention time, mass spectrum) with that of the unknown impurity. nih.gov
If an unknown impurity in a pharmaceutical product were to be identified as this compound, the next step would be to procure or synthesize a high-purity sample of it. doria.fi This newly created, well-characterized material then becomes the official impurity reference standard. axios-research.com This standard is subsequently used for all future quality control testing to ensure that the level of this compound in the drug product remains below the safety threshold established by regulatory agencies. axios-research.com This rigorous process of identification and control is fundamental to ensuring patient safety. merieuxnutrisciences.com
V. Computational Chemistry and Molecular Modeling Studies
Force Field Parameter Development for Carbohydrate Derivatives
The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. researchgate.net Developing robust force fields for carbohydrates is particularly challenging due to their high number of chiral centers, conformational flexibility, and complex electronic properties. nih.gov
In the development of polarizable force fields, which can account for the electronic redistribution in response to the local electrostatic environment, small, representative molecules are often used to derive and validate parameters before applying them to larger, more complex systems. Methyl 2-methoxypropionate has been specifically employed as a model compound (referred to as M1 in some studies) for parameterizing the carboxylate function found in uronic acids, such as D-glucuronate and L-iduronate, which are key components of glycosaminoglycans (GAGs). nih.govresearchgate.net This hierarchical approach is a cornerstone of developing consistent and transferable parameters for biomolecular force fields like CHARMM and GLYCAM. nih.govmaynoothuniversity.ie For instance, in the creation of parameters for N-acetylmuramic acid (MurNAc) within the CHARMM36 carbohydrate force field, the topology of 2-methoxy-propionate was combined with that of N-acetylglucosamine. biorxiv.org
A fundamental step in force field development is to ensure that the classical model can accurately reproduce the properties of a molecule as determined by high-level quantum mechanical (QM) calculations, especially in the gas phase where intermolecular interactions are absent. nih.gov For the Drude polarizable force field, parameters for model compounds, including this compound, were derived to replicate QM data. nih.govacs.org
This process involves performing QM calculations to determine optimized geometries, dipole moments, and potential energy surfaces associated with bond, angle, and dihedral torsions. nih.govacs.org The parameters within the force field are then adjusted until the molecular mechanics (MM) calculations match the QM target data. nih.gov The parameters derived from this compound were subsequently transferred to the full sugar molecules for further validation, ensuring that the model accurately represents the carboxylate group's behavior. nih.govresearchgate.net
The accurate representation of non-bonded (electrostatic and van der Waals) and bonded (bonds, angles, dihedrals) interactions is critical for a force field's predictive power. researchgate.net For this compound as a model compound, both electrostatic and bonded parameters were meticulously optimized. nih.govnih.govacs.org
The electrostatic parameters were validated by comparing the MM interaction energies with QM data for various geometries of a this compound–water complex. nih.gov This ensures that the model can correctly describe intermolecular interactions, such as hydrogen bonding, with the solvent. The table below shows a comparison of solute-water pair interaction energies calculated using QM and the Drude polarizable model for the this compound (M1) model compound.
Table 1: Solute-Water Pair Interaction Energies and Distances for Model Compound M1 (this compound)
| Geometry | QM (kcal/mol) | Drude SWM (kcal/mol) | QM Distance (Å) | Drude SWM Distance (Å) |
|---|---|---|---|---|
| O1-HOH | -5.73 | -5.83 | 1.83 | 1.84 |
| O2-HOH | -5.84 | -5.99 | 1.81 | 1.82 |
| O4-HOH | -5.04 | -5.02 | 1.96 | 1.95 |
Data sourced from a study on Drude polarizable force field parameterization. nih.gov The table demonstrates the good agreement between the quantum mechanical calculations and the developed polarizable force field.
Bonded parameters, particularly for dihedral angles that govern the molecule's conformation, were also optimized. The potential energy surface for key dihedral angles in this compound was scanned using QM methods, and the force field's dihedral parameters were fitted to reproduce this surface. nih.gov
After parameter optimization against QM data, a crucial validation step involves testing the force field's ability to reproduce experimental data from the condensed phase. nih.gov This includes comparing simulated crystal structures to those determined by X-ray crystallography and comparing calculated properties to those derived from nuclear magnetic resonance (NMR) spectroscopy, such as J-coupling constants. nih.govnih.govacs.org
The parameters developed using this compound were shown to satisfactorily reproduce the minimized geometry of the model compound itself. nih.gov The successful reproduction of crystal geometries and solution-phase NMR data for the larger carbohydrate molecules containing the newly parameterized groups provides strong validation for the force field's accuracy and transferability. nih.govnih.gov
The ultimate goal of developing these force field parameters is their application to large, biologically relevant systems. glycoforum.gr.jp The parameters derived using this compound as a model for uronic acids were successfully applied in MD simulations to study the conformational dynamics of glycosaminoglycans (GAGs), such as hyaluronan. nih.govnih.govacs.org Hyaluronan is a polymer composed of repeating disaccharide units of D-glucuronate and N-acetyl-D-glucosamine. nih.gov
Simulations using the newly developed Drude polarizable force field were compared to those using older, additive (fixed-charge) force fields. nih.gov The results showed that the inclusion of polarization, made possible by the rigorous parameterization process involving model compounds like this compound, improved the description of electrostatic interactions within the GAG polymer. nih.govacs.org This led to a model with enhanced conformational flexibility, highlighting the importance of accurate parameter development for simulating the dynamic behavior of complex carbohydrates. nih.gov
Steric and Electronic Effects of Substituents on Reactivity
Computational studies can also elucidate how the chemical environment of a molecule influences its reactivity. The steric and electronic effects of substituent groups play a major role in determining the rates and pathways of chemical reactions. While specific kinetic studies on this compound are not extensively detailed in the literature, principles can be drawn from related compounds.
For example, studies on the solvolysis of various corticosteroid C-21 esters, including a 2'-methoxypropionate derivative, have used computational descriptors to understand reactivity. nih.gov In these analyses, properties such as the charge on the carbonyl carbon, bond lengths, and the polarity of the ester C-O bond were correlated with experimentally determined solvolytic rate constants. nih.gov Such correlations allow for a rational design of prodrugs, where the rate of activation can be tuned by modifying the steric and electronic properties of the ester group. nih.gov
Similarly, research on the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines showed that the reaction pathway is highly dependent on the structure of the amine, indicating the importance of both steric and electronic factors. researchgate.net Furthermore, kinetic studies on other reactions have demonstrated that the steric and electronic effects of substituents, even those several bonds away from the reaction center, can significantly affect the rate constant. researchgate.netacs.org For this compound, the methoxy (B1213986) group at the C2 position would be expected to exert both an inductive electronic effect and a steric effect, influencing the accessibility and electrophilicity of the carbonyl carbon towards nucleophilic attack.
Vi. Environmental Impact and Sustainability Research
Environmental Persistence and Degradation Rates
It is important to distinguish Methyl 2-methoxypropionate from fluorinated analogues like Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, which exhibit lower degradation rates and raise concerns about potential environmental accumulation.
Potential for Accumulation in Ecosystems
The potential for this compound to accumulate in ecosystems is considered low. thermofisher.comfishersci.dk Safety data suggests that bioaccumulation is unlikely. thermofisher.comfishersci.dk This is consistent with its classification as a substance not likely to meet the bioaccumulation criteria outlined in Annex D of the Stockholm Convention. pops.intpops.int The compound's volatility and likely degradation pathways contribute to its low potential for bioaccumulation. thermofisher.com
Green Chemistry Applications
This compound is recognized for its applications in green chemistry, particularly as a green solvent and through its potential for bio-based production.
This compound is considered a lactic acid derivative that can be used as a green solvent. rsc.org Green solvents are sought after as replacements for toxic, petroleum-derived organic solvents in various industries. researchgate.net The use of bio-based solvents like methyl lactate (B86563) and its derivatives aligns with the principles of green chemistry by reducing environmental impact and reliance on fossil fuels. researchgate.netrsc.org These solvents are often biodegradable and have a lower toxicity profile compared to traditional solvents.
Significant research has focused on the direct conversion of cellulose (B213188) and lignocellulosic biomass into valuable chemicals, including this compound. rsc.org This process is a key aspect of developing sustainable bio-based refineries. rsc.org
Recent studies have demonstrated the efficient conversion of cellulose to lactic acid derivatives, including this compound, using heterogeneous catalysts. rsc.org For instance, a Ga-doped Zn/H-nanozeolite Y catalyst has been used to convert cellulose in supercritical methanol (B129727), yielding both methyl lactate and this compound. rsc.orgresearchgate.netmdpi.com Specifically, under optimized conditions, yields of 12.8% for this compound have been achieved from cellulose. rsc.orgresearchgate.net When using oakwood as the feedstock, the yield of this compound increased to 18.6%. rsc.org
This direct conversion from biomass is a promising pathway for the sustainable production of this compound, further enhancing its profile as a green chemical. tudelft.nl The process often involves cascade reactions where multifunctional catalysts play a crucial role. mdpi.com
Vii. Analytical Methodologies for Characterization and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like methyl 2-methoxypropionate in complex mixtures. This method is particularly valuable for analyzing the composition of reaction products, identifying by-products, and detecting trace impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column, with separation based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST).
Research has shown the application of GC-MS in identifying this compound as a product in complex chemical conversions, such as the catalytic conversion of cellulose (B213188) and the analysis of by-products in industrial synthesis. acs.orglookchem.com For instance, in the production of 2-(dimethylamino)ethylacrylate, GC-MS is instrumental in identifying and quantifying side-products formed through oxa-Michael additions, including methoxy-containing propanoates. lookchem.com Similarly, GC-MS has been used to analyze the decomposition products of photoresists, where various organic compounds are generated. fishersci.fi
The specific parameters for a GC-MS method can be tailored to the specific sample matrix and analytical goals.
Interactive Data Table: Illustrative GC-MS Parameters for Volatile Ester Analysis
Below are typical parameters that could be employed for the analysis of a product stream containing this compound.
| Parameter | Value/Description | Rationale |
|---|---|---|
| GC Column | HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for general-purpose separation of volatile organic compounds. |
| Carrier Gas | Helium, constant flow rate of ~1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp 40-60°C (hold 3 min), ramp 8-10 K/min to 230-250°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. researchgate.net |
| Injector | 250°C, Split mode (e.g., 5:1 or 10:1 split ratio) | Ensures rapid vaporization of the sample without thermal degradation. Split injection prevents column overloading. researchgate.net |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| MS Detector | Quadrupole Mass Analyzer | Scans a mass range (e.g., m/z 35-350) to detect the molecular ion and characteristic fragments of the target analyte. |
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation of this compound. They provide detailed information about the compound's molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the molecular structure. Both ¹H NMR and ¹³C NMR spectra provide distinct information.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their functional group type. Publicly available spectral data confirms the presence of characteristic peaks for the different carbon environments within the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. For instance, a strong absorption band is expected for the carbonyl (C=O) group of the ester, and various bands will appear in the fingerprint region corresponding to C-O and C-H bonds. In some studies, Fourier Transform Infrared (FTIR) spectroscopy has been used to analyze the gas-phase composition of reaction headspaces where this compound is a potential product, demonstrating its utility in real-time reaction monitoring. oup.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is generally less informative for the direct characterization of this compound. This technique relies on the absorption of UV or visible light by chromophores (light-absorbing groups) within a molecule, typically those with conjugated π-systems. Since this compound lacks such a chromophore, it does not exhibit significant absorbance in the standard UV-Vis range (200-800 nm). However, UV detectors may be used in chromatographic techniques like HPLC at very short wavelengths (e.g., ~210 nm) to detect the ester functional group, though this is a less specific detection method. researchgate.net
Interactive Data Table: Key Spectroscopic Data for this compound
| Technique | Expected Feature | Interpretation |
|---|---|---|
| ¹³C NMR | Signals for methyl carbons, methoxy (B1213986) carbons, methine carbon, and carbonyl carbon. | Confirms the carbon skeleton and functional groups of the molecule. |
| ¹H NMR | Distinct signals for the three methyl groups and the single methine proton, with characteristic chemical shifts and splitting patterns. | Provides detailed information on the proton environment and connectivity. |
| IR Spectroscopy | Strong C=O stretch (~1740-1750 cm⁻¹), C-O stretches (~1100-1250 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹). | Confirms the presence of the ester functional group and the aliphatic structure. |
| UV-Vis Spectroscopy | No significant absorbance in the 200-800 nm range. | The molecule lacks a suitable chromophore for UV-Vis analysis. |
Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is another key separation technique used for the analysis of this compound. It is particularly useful for purity determination and for analyzing samples that are not sufficiently volatile or are thermally sensitive for GC analysis.
Reversed-Phase HPLC is a common mode used for this type of compound. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. While specific, validated methods for this compound are not widely published in peer-reviewed literature, a standard method would likely involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.org
Chiral HPLC is a specialized technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound. Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)- and (S)-methyl 2-methoxypropionate. The separation of these enantiomers can be critical in pharmaceutical applications where each enantiomer may have different biological activity. Research on the closely related ethyl-(RS)-2-methoxypropionate suggests that enantioselective separation on certain chiral stationary phases, such as β-cyclodextrin, may be challenging as it benefits from the presence of an aromatic system in the analyte, which this compound lacks. This indicates that method development for chiral separation would require careful selection of the chiral stationary phase and mobile phase conditions.
Interactive Data Table: Representative Reversed-Phase HPLC Method
The following table outlines a potential set of conditions for the purity analysis of this compound using reversed-phase HPLC.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separating moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic | A common mobile phase for reversed-phase HPLC, with the ratio adjusted to achieve optimal retention time. acs.org |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. |
| Detection | Refractive Index (RI) or UV at low wavelength (~210 nm) | RI detection is a universal method for non-absorbing compounds. Low wavelength UV can detect the ester group. researchgate.net |
| Column Temperature | 25-30°C | Controlled temperature ensures reproducible retention times. |
Viii. Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and environmentally benign synthetic methods for producing Methyl 2-methoxypropionate is a primary research focus. One established method involves the esterification of O-methyllactic acid. chemicalbook.comchemicalbook.com Another significant route is the reaction of methyl lactate (B86563) with methanol (B129727). chemicalbook.com
A notable advancement in this area is the use of a 5% by weight NaH₂PO₄/SiO₂ catalyst in a stainless steel tubular reactor. chemicalbook.com In this system, a mixture of methyl lactate and methanol is vaporized and passed through the catalytic layer at 260°C. chemicalbook.com This process has demonstrated high efficiency, achieving a methyl lactate conversion of 94% and a selectivity to this compound of 98%, resulting in a 92% yield. chemicalbook.com The catalyst has also shown good stability, maintaining a high yield even after 60 hours of reaction. chemicalbook.com
The reaction of methyl acrylate (B77674) with methanol, catalyzed by an alkali metal alkoxide like sodium methoxide, is another synthetic pathway. oup.comgoogle.com Research has shown that the controlled addition of water during this reaction can enhance the conversion rate of methyl acrylate. google.com
Furthermore, gold nanoparticles supported on carriers such as titanium dioxide have been investigated for the catalytic oxidation of allylic alcohols to methyl esters, including the formation of this compound. researchgate.net
Future research is likely to focus on developing even more selective and robust catalysts, exploring milder reaction conditions, and utilizing renewable feedstocks to improve the sustainability of this compound production.
Table 1: Catalytic Performance in this compound Synthesis
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| 5% NaH₂PO₄/SiO₂ | Methyl lactate, Methanol | 260 | 94 | 98 | 92 chemicalbook.com |
Deeper Understanding of Complex Reaction Mechanisms
A thorough comprehension of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for process optimization and the development of new applications. For instance, in the reaction of methyl acrylate with methanol using cobalt complexes as catalysts, a proposed mechanism involves the protonation of a Co(I)-methyl acrylate π-complex to form a (2-methoxycarbonylethyl)cobalt complex, which then undergoes further reaction. oup.com
In a different study, the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with certain amines unexpectedly resulted in a methyl transfer from the ester to the amine via a BAl2 (SN2) mechanism, alongside the expected amide formation. researchgate.net This unusual reaction pathway is influenced by the structure of the amine and the absence of a solvent at high temperatures. researchgate.net
The reaction of methyl 2-dimethoxymethyl-3-methoxypropionate with amidines has also been a subject of mechanistic investigation, clarifying the reaction pathways and products formed. oup.com
Future research will likely employ advanced analytical techniques and computational modeling to further elucidate these and other complex reaction mechanisms. This deeper understanding will enable more precise control over reaction outcomes and the design of more efficient synthetic strategies.
Expansion of Applications in Emerging Technologies
While this compound is currently used as a pharmaceutical intermediate chemicalbook.comfishersci.com and in the synthesis of dual PPARα/γ agonists chemicalbook.com, its unique properties suggest potential for use in a wider range of emerging technologies. Its structural relative, methyl 3-methoxypropionate, finds application in performance coatings, adhesives, and pharmaceuticals. archivemarketresearch.com
Research into related compounds provides clues for future applications. For example, methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is used as a specialty reagent in chemical synthesis due to its fluorinated nature. The unique electronic and steric effects of fluorinated structures can enhance the biological activity of molecules, making them significant in medicinal chemistry. nih.gov
The potential for this compound to be used in areas like biodegradable polymers is also an active area of investigation. For instance, it has been identified as a pyrolysis product of polylactic acid (PLA), a common biodegradable plastic. acs.org This suggests a role in the chemical recycling of bioplastics.
The semiconductor industry also utilizes related compounds, such as methyl-3-methoxy propionate (B1217596), as a solvent in photolithography processes. nih.gov This points to potential applications for this compound in microelectronics manufacturing.
Future research will likely focus on exploring these and other novel applications, driven by the demand for high-performance, sustainable materials and chemicals.
Comprehensive Environmental Fate and Ecotoxicological Studies
As with any chemical, a thorough understanding of the environmental fate and ecotoxicological profile of this compound is essential. Currently, there is limited specific information available on its environmental persistence and toxicity. thermofisher.comfishersci.dk However, a screening study of potential bio-based polar aprotic solvents raised a concern for reproductive toxicity for this compound based on QSAR (Quantitative Structure-Activity Relationship) modeling. rivm.nl The study highlighted that alerts for developmental toxicity were raised by both DEREK and the OECD QSAR toolbox. rivm.nl
The product is considered to have persistence as unlikely and bioaccumulation is also unlikely. thermofisher.com It is also noted that the product contains volatile organic compounds which will evaporate easily from all surfaces and will likely be mobile in the environment due to its volatility. thermofisher.com
Further research is needed to experimentally validate these predictions and to conduct comprehensive studies on its biodegradability, potential for bioaccumulation, and effects on various trophic levels. magtech.com.cn This will involve standardized ecotoxicological tests on aquatic and terrestrial organisms. epa.gov The development of analytical methods for its detection in environmental matrices is also a crucial research direction. acs.org
Advanced Computational Modeling for Structure-Property Relationships
Computational modeling is an increasingly powerful tool for accelerating research and development related to this compound. Techniques like Quantitative Structure-Property Relationship (QSPR) and Computer-Aided Molecular Design (CAMD) can be used to predict the physical, chemical, and biological properties of the molecule and its derivatives. mdpi.comresearchgate.net
For instance, computational chemistry tools can predict the reactivity of related compounds in novel reactions. Density Functional Theory (DFT) calculations can be used to predict regioselectivity in substitution reactions. bath.ac.uk Molecular dynamics simulations can provide insights into the interactions of this compound with biological targets or in different solvent environments.
These computational approaches can guide the design of new synthetic routes, predict the performance of novel catalysts, and screen for potential applications in various fields, including materials science and drug discovery. rptu.de By integrating machine learning with these models, researchers can analyze large datasets to uncover complex structure-property relationships. mdpi.com
Future research in this area will focus on developing more accurate and predictive computational models, validated by experimental data, to accelerate the discovery and optimization of this compound and its applications.
Q & A
Q. What are the standard synthetic routes for Methyl 2-methoxypropionate, and what critical parameters influence yield and purity?
this compound is typically synthesized via esterification of 2-methoxypropionic acid with methanol under acid catalysis. Key parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratio (excess methanol to drive equilibrium), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Purity is ensured through fractional distillation and validated via gas chromatography (GC) with flame ionization detection (FID) .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and GC-MS are standard. For ¹H NMR, expect peaks at δ 3.6–3.8 ppm (methoxy group) and δ 1.2–1.4 ppm (methyl group adjacent to the ester). GC retention indices and mass fragmentation patterns (e.g., m/z 118 [M-CH3O]+) should align with reference databases. Cross-validate purity using Karl Fischer titration for water content .
Q. How should this compound be stored to ensure stability in experimental settings?
Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Monitor for degradation via periodic GC analysis, as moisture and elevated temperatures promote ester hydrolysis to 2-methoxypropionic acid .
Q. What are the safety protocols for handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong oxidizers due to flammability risks (flash point ~40°C). Dispose of waste via neutralization with aqueous sodium bicarbonate followed by incineration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of this compound derivatives?
Contradictions in NMR or MS data often arise from stereochemical variations or impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity. Compare experimental IR carbonyl stretches (C=O ~1740 cm⁻¹) with computational simulations (DFT/B3LYP/6-31G*). For ambiguous GC-MS peaks, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric species .
Q. What experimental strategies optimize the enantioselective synthesis of this compound for chiral studies?
Employ chiral catalysts such as lipases (e.g., Candida antarctica Lipase B) in kinetic resolutions or asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral GC columns or polarimetry. Thermodynamic control (e.g., low-temperature crystallization) can enhance selectivity .
Q. How do solvent polarity and reaction conditions influence the degradation kinetics of this compound in environmental toxicity studies?
Conduct accelerated stability tests under varying pH (3–10), temperatures (25–60°C), and solvents (aqueous vs. organic). Fit degradation data to first-order kinetics models. Use LC-MS to identify degradation products (e.g., methoxypropionic acid) and assess ecotoxicological profiles .
Q. What methodologies address batch-to-batch variability in this compound used as a reaction solvent or intermediate?
Implement quality-by-design (QbD) approaches: define critical quality attributes (CQAs) like purity (>98%), water content (<0.1%), and residual acids. Use design-of-experiments (DoE) to optimize synthesis parameters. Validate consistency via principal component analysis (PCA) of GC and NMR datasets .
Q. How can computational modeling predict the physicochemical properties of this compound for novel applications?
Apply group contribution methods (e.g., UNIFAC) for solubility and partition coefficient (log P) predictions. Molecular dynamics (MD) simulations can estimate diffusion coefficients in polymer matrices. Validate with experimental DSC (glass transition temperature) and viscometry .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in Methyl 2-methoxypropocyanate-based drug delivery systems?
Use meta-analysis to reconcile variability across studies. Apply mixed-effects models to account for batch differences or assay conditions (e.g., cell lines, incubation times). Sensitivity analysis can identify outliers or confounding variables (e.g., solvent residuals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
